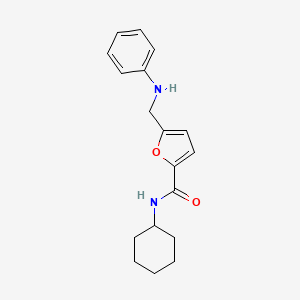

![molecular formula C17H17N3O3S B5539419 3-ethyl-N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5539419.png)

3-ethyl-N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

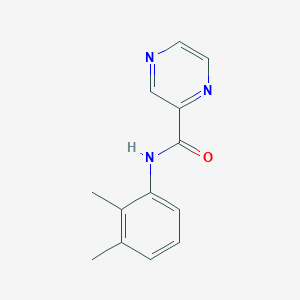

The synthesis of thieno[2,3-d]pyrimidine derivatives is typically achieved through multi-step reactions involving the condensation of different precursor molecules. For instance, one method involves the reaction of substituted benzyl chlorides and chloroacetic acid to create novel derivatives. These compounds are often confirmed through 1H NMR spectral data and elemental analysis, which show distinctive signals indicative of their structural features (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

Molecular Structure Analysis

Thieno[2,3-d]pyrimidines exhibit a planar core structure, with significant deviations found in the substituent atoms extending from this plane. This molecular layout contributes to the compound's chemical reactivity and interactions. The structure is often analyzed using N-H...N and N-H...O hydrogen bonds, forming distinct crystalline sheets, which is crucial for understanding their molecular behavior and electronic polarization (Trilleras, Quiroga, Cobo, & Glidewell, 2009).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including hydrolysis, cyclization, and alkylation, leading to the formation of numerous derivatives with different properties. For instance, the reaction of ethyl esters of amino-substituted thieno[2,3-d]pyrimidine with hydrazine highlights the compound's reactivity, forming new dipyrimidinone derivatives with distinct chemical properties (Tumkyavichyus & Matulyauskene, 1987).

科学的研究の応用

Chemical Synthesis and Derivative Formation

Research has demonstrated the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related compounds, highlighting the versatility of thieno[2,3-d]pyrimidine derivatives in creating fused systems with potential pharmacological properties (Bakhite, Al‐Sehemi, & Yamada, 2005). These compounds were synthesized using ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates as precursors.

Another study focused on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents. These compounds, showcasing the adaptability of thieno[2,3-d]pyrimidine derivatives in medicinal chemistry, presented significant COX-2 inhibitory activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Biological Studies

A study on the synthesis, characterization, and cytotoxicity of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives reveals the potential of thieno[2,3-d]pyrimidine derivatives in cancer research. These compounds were tested against Ehrlich Ascites Carcinoma (EAC) cells, indicating the relevance of such derivatives in developing anticancer agents (Hassan, Hafez, & Osman, 2014).

The antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides was explored, with findings indicating significant activity against strains of Proteus vulgaris and Pseudomonas aeruginosa. This study underscores the potential use of thieno[2,3-d]pyrimidine derivatives in developing new antimicrobial agents (Kolisnyk et al., 2015).

特性

IUPAC Name |

3-ethyl-N-(2-methoxyphenyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-4-20-9-18-16-13(17(20)22)10(2)14(24-16)15(21)19-11-7-5-6-8-12(11)23-3/h5-9H,4H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUVWMFWDMTWMKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C(C1=O)C(=C(S2)C(=O)NC3=CC=CC=C3OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24822395 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-ethyl-N-(2-methoxyphenyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(pyridin-3-ylmethyl)-1,4-diazepan-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5539356.png)

![2-{[(4-nitrophenoxy)acetyl]amino}benzamide](/img/structure/B5539365.png)

![N-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5539376.png)

![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5539382.png)

![methyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate](/img/structure/B5539385.png)

![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide](/img/structure/B5539396.png)

![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-7-nitro-9H-fluoren-2-amine](/img/structure/B5539411.png)